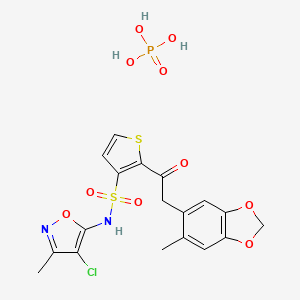![molecular formula C16H26O B14259911 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene CAS No. 188747-94-6](/img/structure/B14259911.png)
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene is a chemical compound characterized by its unique structure, which includes two octadiene chains connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene typically involves the reaction of 1,7-octadiene with an appropriate etherifying agent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol group of 1,7-octadiene, followed by the addition of an alkyl halide to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The ether linkage can participate in substitution reactions, where the alkyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium alkoxides.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the study of biological pathways involving ether-linked lipids.
Industry: Used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,7-Octadiene: A simpler compound with similar structural features but lacking the ether linkage.
3,7-Dimethyl-1,6-octadien-3-yl acetate: Another compound with a similar carbon backbone but different functional groups.
Nerol: A related compound with a similar carbon chain but different functional groups.
Uniqueness
8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene is unique due to its ether linkage, which imparts different chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
188747-94-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
8-octa-1,7-dien-3-yloxyocta-1,6-diene |
InChI |
InChI=1S/C16H26O/c1-4-7-9-10-11-13-15-17-16(6-3)14-12-8-5-2/h4-6,11,13,16H,1-3,7-10,12,14-15H2 |
InChI Key |
FOWGLRWLTSMFRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCOC(CCCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


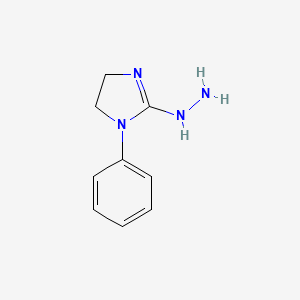
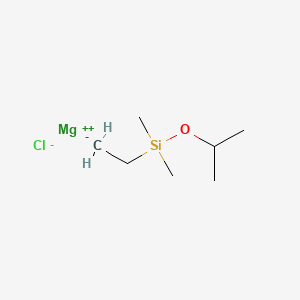
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
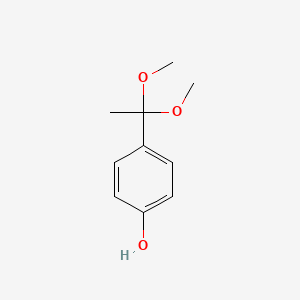

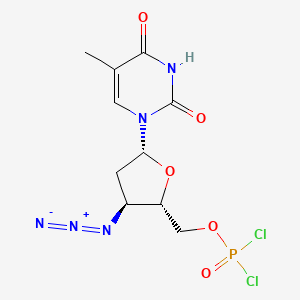
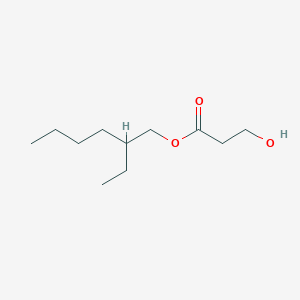

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

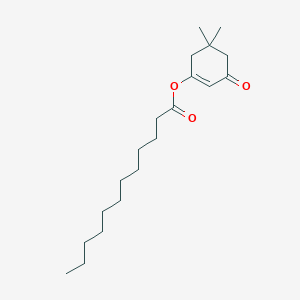
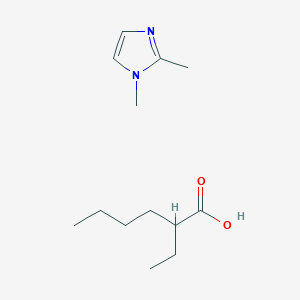
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)
